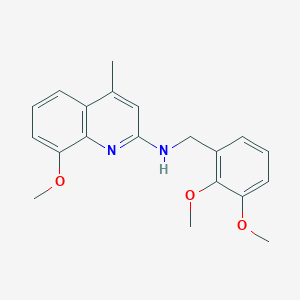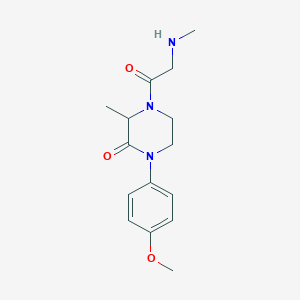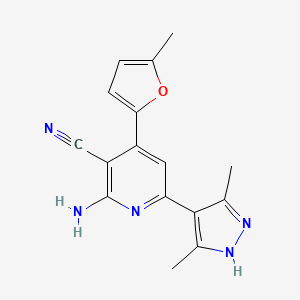amine hydrochloride](/img/structure/B5294379.png)
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride, also known as PFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PFMPA is a selective antagonist of the histamine H3 receptor, which is involved in regulating the release of various neurotransmitters in the brain.
Mecanismo De Acción
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor is involved in regulating the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. By blocking the histamine H3 receptor, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride increases the release of these neurotransmitters, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been shown to increase the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and acetylcholine. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride in lab experiments is its high selectivity for the histamine H3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride may have potential as a treatment for obesity and other metabolic disorders. Further research is also needed to better understand the specific mechanisms of action of [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride involves the reaction of 5-phenyl-2-furanmethanol with 4-pyridinemethanamine hydrochloride in the presence of a base. The resulting product is then purified by recrystallization to obtain [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride in its hydrochloride salt form.
Aplicaciones Científicas De Investigación
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has also been investigated for its potential as a treatment for obesity, as it has been shown to reduce food intake and body weight in animal models.
Propiedades
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-2-4-15(5-3-1)17-7-6-16(20-17)13-19-12-14-8-10-18-11-9-14;/h1-11,19H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXJTOJINAXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)

![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)
![9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5294315.png)

![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)


![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)
